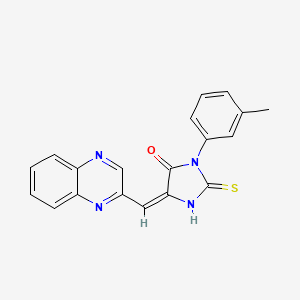![molecular formula C20H19Cl3N4O3 B10950566 1-methyl-N-propyl-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10950566.png)
1-methyl-N-propyl-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N-PROPYL-4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a furyl group, and a trichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the furyl group: This step involves the reaction of the pyrazole intermediate with a furyl aldehyde in the presence of a base to form the corresponding furyl-substituted pyrazole.
Attachment of the trichlorophenoxy moiety: This is typically done through a nucleophilic substitution reaction, where the furyl-substituted pyrazole reacts with a trichlorophenoxy methyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-N-PROPYL-4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form a furanone derivative.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-METHYL-N-PROPYL-4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trichlorophenoxy moiety can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
- 1-METHYL-4-PROPYLBENZENE
- 1-METHYL-4-N-PROPYLBENZENE
- 4-PROPYL-1-METHYLBENZENE
Uniqueness: 1-METHYL-N-PROPYL-4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the trichlorophenoxy moiety and the furyl group, which are not commonly found together in similar compounds. This unique combination of functional groups gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19Cl3N4O3 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
2-methyl-N-propyl-4-[[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19Cl3N4O3/c1-3-6-24-20(28)18-17(10-26-27(18)2)25-9-13-4-5-14(30-13)11-29-19-15(22)7-12(21)8-16(19)23/h4-5,7-10H,3,6,11H2,1-2H3,(H,24,28) |
InChI Key |
PGASYXGRZUVOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-ethyl-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10950484.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10950505.png)
![8,9-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950511.png)
![2-[4-(N'-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide](/img/structure/B10950517.png)
![2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide](/img/structure/B10950525.png)
![5-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10950530.png)
![2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10950538.png)
![6-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonyl)-2,3-dimethoxybenzoic acid](/img/structure/B10950543.png)
![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950552.png)
![5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide](/img/structure/B10950555.png)

![N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide](/img/structure/B10950565.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10950567.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10950568.png)
